molecular formula C92H158N30O19 B14753597 ZIP (SCRAMBLED) Acetate

ZIP (SCRAMBLED) Acetate

Cat. No.: B14753597
M. Wt: 1988.4 g/mol
InChI Key: AFOAEBCWCHNSMC-CQUAHXNOSA-N
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Description

ZIP (SCRAMBLED) Acetate is a scrambled peptide that serves as a negative control for zeta inhibitory peptide (ZIP). It is primarily used in scientific research to study the effects of ZIP by providing a baseline for comparison .

Preparation Methods

Synthetic Routes and Reaction Conditions

ZIP (SCRAMBLED) Acetate is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

ZIP (SCRAMBLED) Acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as amino acids, coupling reagents (e.g., HBTU, DIC), and protecting groups (e.g., Fmoc, Boc). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Major Products

The major product of the synthesis is the this compound peptide itself. During the synthesis, intermediate products such as protected peptides may be formed, which are subsequently deprotected to yield the final peptide .

Mechanism of Action

ZIP (SCRAMBLED) Acetate acts as a negative control by mimicking the structure of ZIP without exerting its biological effects. This allows researchers to differentiate between the specific effects of ZIP and non-specific effects. The peptide does not interact with the molecular targets or pathways involved in ZIP’s mechanism of action .

Properties

Molecular Formula

C92H158N30O19

Molecular Weight

1988.4 g/mol

IUPAC Name

acetic acid;(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-(tetradecanoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C90H154N30O17.C2H4O2/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-61(31-23-42-102-86(92)93)75(126)116-67(47-53(3)4)80(131)117-68(48-56-37-39-58(122)40-38-56)81(132)114-63(32-24-43-103-87(94)95)77(128)112-62(30-21-22-41-91)76(127)113-65(34-26-45-105-89(98)99)79(130)120-73(54(5)8-2)84(135)118-69(49-57-50-107-60-29-20-19-28-59(57)60)82(133)115-64(33-25-44-104-88(96)97)78(129)119-70(52-121)83(134)109-55(6)74(125)108-51-72(124)111-66(85(136)137)35-27-46-106-90(100)101;1-2(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,125)(H,109,134)(H,110,123)(H,111,124)(H,112,128)(H,113,127)(H,114,132)(H,115,133)(H,116,126)(H,117,131)(H,118,135)(H,119,129)(H,120,130)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106);1H3,(H,3,4)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-;/m0./s1

InChI Key

AFOAEBCWCHNSMC-CQUAHXNOSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O.CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O.CC(=O)O

Origin of Product

United States

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